NO-30
Overview
Description
The compound “NO-30” refers to Nitric Oxide, a colorless gas with the chemical formula NO. Nitric Oxide is a free radical, meaning it has an unpaired electron, which contributes to its high reactivity. It is one of the principal oxides of nitrogen and plays a significant role in various physiological and pathological processes in mammals, including humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitric Oxide can be synthesized through several methods:
Combustion Processes: Nitric Oxide is formed in combustion systems, such as automobile engines and power plants, where nitrogen and oxygen react at high temperatures.
Laboratory Synthesis: In the laboratory, Nitric Oxide can be prepared by reducing nitric acid with copper[ 3 \text{Cu} + 8 \text{HNO}_3 \rightarrow 3 \text{Cu(NO}_3\text{)}_2 + 2 \text{NO} + 4 \text{H}_2\text{O} ]
Industrial Production: Industrially, Nitric Oxide is produced by the catalytic oxidation of ammonia at high temperatures in the presence of a platinum-rhodium catalyst[ 4 \text{NH}_3 + 5 \text{O}_2 \rightarrow 4 \text{NO} + 6 \text{H}_2\text{O} ]
Chemical Reactions Analysis
Types of Reactions
Nitric Oxide undergoes various chemical reactions, including:
Oxidation: Nitric Oxide reacts with oxygen to form nitrogen dioxide[ 2 \text{NO} + \text{O}_2 \rightarrow 2 \text{NO}_2 ]
Reduction: Nitric Oxide can be reduced to nitrogen gas in the presence of reducing agents.
Substitution: Nitric Oxide can react with halogens to form nitrosyl halides.
Common Reagents and Conditions
Oxidation: Oxygen is the common reagent, and the reaction typically occurs at room temperature.
Reduction: Reducing agents such as hydrogen or carbon monoxide are used under controlled conditions.
Substitution: Halogens like chlorine or bromine are used in the presence of a catalyst.
Major Products
Oxidation: Nitrogen dioxide (NO₂)
Reduction: Nitrogen gas (N₂)
Substitution: Nitrosyl halides (e.g., nitrosyl chloride)
Scientific Research Applications
Nitric Oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an intermediate in industrial processes.
Biology: Acts as a signaling molecule in various physiological processes, including vasodilation and neurotransmission.
Medicine: Used in the treatment of conditions like hypoxic respiratory failure in neonates. It is also studied for its potential therapeutic effects in cardiovascular diseases and cancer.
Industry: Employed in the production of nitric acid and as a precursor for other nitrogen compounds.
Mechanism of Action
Nitric Oxide exerts its effects by binding to the heme moiety of cytosolic guanylate cyclase, activating the enzyme and increasing intracellular levels of cyclic guanosine monophosphate (cGMP). This leads to the relaxation of vascular smooth muscle and vasodilation . Nitric Oxide also acts as a neurotransmitter and is involved in immune responses by mediating macrophage cytotoxicity against pathogens .
Comparison with Similar Compounds
Nitric Oxide can be compared with other nitrogen oxides:
Nitrogen Dioxide (NO₂): A reddish-brown gas that is a significant air pollutant and has different reactivity compared to Nitric Oxide.
Nitrous Oxide (N₂O):
Dinitrogen Pentoxide (N₂O₅): A solid compound used as a nitrating agent in organic synthesis.
Nitric Oxide is unique due to its role as a signaling molecule in biological systems and its high reactivity as a free radical .
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]-1-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBMGPQRBWTEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCC(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949837 | |
Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27078-43-9 | |
Record name | Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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